Genisteine Genisteine eta-Isosparteine is a natural product found in Bolusanthus speciosus, Ulex airensis, and other organisms with data available.
A quinolizidine alkaloid isolated from several FABACEAE including LUPINUS; SPARTIUM; and CYTISUS. It has been used as an oxytocic and an anti-arrhythmia agent. It has also been of interest as an indicator of CYP2D6 genotype.
Brand Name: Vulcanchem
CAS No.: 446-95-7
VCID: VC21337919
InChI: InChI=1S/C15H26N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h12-15H,1-11H2/t12-,13-,14-,15-/m0/s1
SMILES: C1CCN2CC3CC(C2C1)CN4C3CCCC4
Molecular Formula: C15H26N2
Molecular Weight: 234.38 g/mol

Genisteine

CAS No.: 446-95-7

VCID: VC21337919

Molecular Formula: C15H26N2

Molecular Weight: 234.38 g/mol

* For research use only. Not for human or veterinary use.

Genisteine - 446-95-7

Description

Genisteine, also known as genistein, is a naturally occurring compound belonging to the isoflavone family. It is primarily found in legumes, such as soybeans, fava beans, and lupin, and is known for its diverse biological activities, including anti-inflammatory, anticancer, and cardiovascular protective effects . Genisteine was first isolated from the dyer's broom, Genista tinctoria, in 1899, and its structure was established in 1926 .

Anti-Inflammatory Effects

Genisteine has been shown to exhibit significant anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various cell types . For example, studies have demonstrated that genisteine can reduce TNF-α and IL-6 levels in cell cultures treated with genisteine at concentrations between 5 and 50 μM . Additionally, genisteine enhances the expression of anti-inflammatory mediators like IL-10 .

Anticancer Effects

Genisteine has been investigated for its potential anticancer properties. It inhibits protein-tyrosine kinase and topoisomerase-II activities, which are crucial for cell proliferation and DNA replication . Clinical trials have explored its safety and efficacy in combination with other chemotherapeutic agents, though more research is needed to fully understand its clinical potential .

In Vitro and In Vivo Studies

Study FocusConcentration/ DosageKey Findings
Anti-inflammatory effects5-50 μMReduced TNF-α, IL-1β, and IL-6 production
Anticancer effectsPharmacological dosesInhibition of tyrosine kinase and topoisomerase-II
Cardiovascular protectionVariableActivation of endothelial nitric oxide synthase, reduction in ROS
EAE model (in vivo)200 mg/kgSuppressed IFN-γ, IL-12, and TNF-α; upregulated IL-10

Clinical Trials

  • Cytogenetic Biomarkers: A 12-month study in postmenopausal women showed that genisteine (54 mg/day) reduced cytogenetic markers, indicating potential protective effects against DNA damage .

  • Breast Cancer Prevention: Genisteine has shown promise in reducing breast cancer risk, though more clinical trials are needed to confirm its efficacy .

Natural Sources and Dietary Intake

Genisteine is primarily found in soy products, such as tofu and soybeans, as well as in other legumes like fava beans and lupin . It is also present in certain medicinal plants and coffee . The consumption of these foods can contribute to higher genisteine intake, which may have beneficial health effects.

CAS No. 446-95-7
Product Name Genisteine
Molecular Formula C15H26N2
Molecular Weight 234.38 g/mol
IUPAC Name (1S,2S,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane
Standard InChI InChI=1S/C15H26N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h12-15H,1-11H2/t12-,13-,14-,15-/m0/s1
Standard InChIKey SLRCCWJSBJZJBV-AJNGGQMLSA-N
Isomeric SMILES C1CCN2C[C@@H]3C[C@H]([C@@H]2C1)CN4[C@H]3CCCC4
SMILES C1CCN2CC3CC(C2C1)CN4C3CCCC4
Canonical SMILES C1CCN2CC3CC(C2C1)CN4C3CCCC4
Synonyms alpha Isosparteine
alpha-Isosparteine
Anhydrous, Sparteine Sulfate
beta Isosparteine
beta-Isosparteine
D-sparteine
Depasan Retard
Genisteine Alkaloid
L-Sparteine
Pachycarpine
Pachycarpine Sulfate (1:1), Pentahydrate, (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine
Sparteine Hydrochloride, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine Hydrochloride, (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine Hydroiodide, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine Monohydrochloride, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine Monohydroiodide, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine Sulfate
Sparteine Sulfate (1:1), (7S-(7alpha,7aalpha,14alpha,14aalpha))-Isomer
Sparteine Sulfate (1:1), (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine Sulfate Anhydrous
Sparteine, (+)-Isomer
Sparteine, (-)-Isomer
Sparteine, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine, (7R-(7alpha,7abeta,14alpha,14abeta))-Isomer
Sparteine, (7S-(7alpha,7aalpha,14alpha,14aalpha))-Isomer
Sparteine, (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine, (7S-(7alpha,7abeta,14alpha,14abeta))-Isomer
Sulfate Anhydrous, Sparteine
PubChem Compound 168213
Last Modified Feb 18 2024

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